6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide
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Overview
Description
6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring. It is primarily used in research and development within the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide typically involves the reaction of pyridine derivatives with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. The reaction is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The sulfonamide group is introduced using sulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxy-6-chloropyridine: Similar in structure but with a chlorine atom instead of a sulfonamide group.
Other sulfonamides: Compounds with similar sulfonamide groups but different substituents on the pyridine ring.
Uniqueness
6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide is unique due to the combination of its tert-butoxy, cyclopropoxy, and sulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1243285-71-3 |
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Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-sulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-12(2,3)18-11-9(17-8-4-5-8)6-7-10(14-11)19(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16) |
InChI Key |
UKMYZQVDXMDVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=N1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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